molecular formula C21H16N2O3S B2913741 N-phenyl-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide CAS No. 862829-76-3

N-phenyl-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide

Cat. No.: B2913741
CAS No.: 862829-76-3
M. Wt: 376.43
InChI Key: DKLVNTQXDRMQJA-UHFFFAOYSA-N
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Description

N-phenyl-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide is a novel synthetic compound designed for research applications in medicinal chemistry and drug discovery. It features a benzofuran core linked to a phenyl ring via a carboxamide group and further substituted with a thiophene-acetamido moiety. This structure combines two privileged scaffolds in pharmacology: the benzofuran ring and the thiophene ring, both known to contribute significantly to the bioactivity and binding properties of small molecules . The primary research application of this compound is anticipated in the field of neurodegenerative diseases, particularly as a modulator of amyloid-beta (Aβ) aggregation. Structurally related N-phenylbenzofuran-2-carboxamide derivatives have been identified as potent modulators of Aβ42 fibrillogenesis, capable of either inhibiting or accelerating the formation of toxic aggregates, making them valuable pharmacological tools for studying the mechanisms of Alzheimer's disease . Furthermore, the incorporation of the thiophene ring, a common feature in many FDA-approved drugs and investigative compounds, suggests potential research value in oncology . Thiophene-containing analogs are actively studied as inhibitors of critical biological targets, such as the transcription factor FOXM1, which is overexpressed in various cancers, including triple-negative breast cancer . Researchers can utilize this compound to explore its mechanism of action, which likely involves specific interactions with protein targets rich in beta-sheet structures, such as amyloid fibrils, or with specific DNA-binding domains of transcription factors. Its design aligns with strategies to develop small molecule probes that can disrupt protein-protein or protein-DNA interactions . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-phenyl-3-[(2-thiophen-2-ylacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c24-18(13-15-9-6-12-27-15)23-19-16-10-4-5-11-17(16)26-20(19)21(25)22-14-7-2-1-3-8-14/h1-12H,13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLVNTQXDRMQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-phenyl-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with a thiophene substituent and an acetamido group, which may influence its biological interactions. The structural formula can be represented as follows:

C19H18N2O2S\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Anti-inflammatory Activity

Thiophene derivatives are known for their anti-inflammatory properties. This compound has been studied for its ability to inhibit key inflammatory mediators.

Key Findings:

  • The compound demonstrated significant inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response.
  • In vitro studies showed an IC50 value of approximately 29.2 µM against the 5-lipoxygenase enzyme, indicating effective anti-inflammatory potential .
CompoundIC50 (µM)Mechanism of Action
This compound29.2Inhibition of 5-LOX
Compound A6.0Inhibition of COX
Compound B6.6Inhibition of LOX

Anticancer Activity

The anticancer potential of this compound was evaluated against various cancer cell lines. Preliminary results indicate that it may exhibit cytotoxic effects.

Case Study:
In a study involving A549 lung cancer cells, this compound showed a reduction in cell viability, suggesting potential as an anticancer agent.

Cell LineConcentration (µM)Viability (%)
A5491070
A5492050
Control-100

Antimicrobial Activity

The compound's antimicrobial properties were also assessed against multidrug-resistant bacterial strains.

Findings:
It exhibited promising activity against Staphylococcus aureus strains resistant to linezolid and tedizolid, highlighting its potential as a therapeutic agent in treating resistant infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound inhibits enzymes involved in inflammatory pathways.
  • Cell Cycle Arrest: It may induce apoptosis in cancer cells through modulation of cell cycle regulators.
  • Membrane Disruption: Antimicrobial activity could stem from disruption of bacterial cell membranes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to two structurally related carboxamides from :

N-(2-Nitrophenyl)thiophene-2-carboxamide

  • Core Structure : Thiophene-2-carboxamide linked to a 2-nitrophenyl group.
  • Substituents : Nitro group at the ortho position of the phenyl ring.
  • Linker : Direct carboxamide (-CONH-) bond.

N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC)

  • Core Structure : Furan-2-carboxamide linked to a 2-nitrophenyl group.
  • Substituents : Similar nitro group as above.
  • Linker : Direct carboxamide (-CONH-) bond.

Key Structural Differences :

  • Heterocyclic Core: The target compound features a benzofuran (fused benzene-furan) system, whereas the analogs have monocyclic thiophene or furan cores.
  • Substituents : The target compound lacks a nitro group but includes a thiophene-acetamido substituent, introducing additional sulfur atoms and a flexible CH2 spacer.

Physical and Crystallographic Properties

  • Melting Points :
    • N-(2-Nitrophenyl)thiophene-2-carboxamide: 397 K .
    • Target Compound**: Expected to have a lower melting point due to the flexible acetamido linker reducing crystal packing efficiency.
  • Dihedral Angles :
    • Analogs exhibit dihedral angles between aromatic rings (8.5–16.07°), influencing molecular conformation .
    • The target compound’s benzofuran-thiophene dihedral angles may differ significantly due to steric effects from the fused ring system.

Data Table: Comparative Analysis

Parameter N-phenyl-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide N-(2-Nitrophenyl)thiophene-2-carboxamide N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC)
Core Structure Benzofuran-2-carboxamide Thiophene-2-carboxamide Furan-2-carboxamide
Key Substituents Thiophene-acetamido at C3, phenyl at N 2-Nitrophenyl 2-Nitrophenyl
Linker Type Acetamido (-NH-C(O)-CH2-) Carboxamide (-CONH-) Carboxamide (-CONH-)
Melting Point Not reported (predicted lower) 397 K Similar to thiophene analog
Biological Activity Hypothesized bioactivity (structural inference) Antibacterial, antifungal, genotoxic Similar to thiophene analog
Synthesis Method Multi-step coupling (hypothesized) Acyl chloride + aniline reflux Acyl chloride + aniline reflux

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